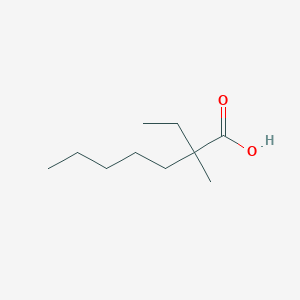

2-Ethyl-2-methylheptanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCIQOVSDDBEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564200, DTXSID40866147 | |

| Record name | 2-Ethyl-2-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_40514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31080-38-3 | |

| Record name | 2-Ethyl-2-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity & Therapeutic Potential of Branched-Chain Fatty Acids

Executive Summary

Branched-Chain Fatty Acids (BCFAs) are a distinct class of saturated lipids characterized by methyl-substitutions on the carbon chain, predominantly in the iso- (penultimate) or anteiso- (antepenultimate) positions.[1][2] Long overshadowed by the research focus on polyunsaturated fatty acids (PUFAs), BCFAs are now emerging as critical bioactive agents in neonatal development, metabolic regulation, and oncology.

This guide analyzes the biophysical mechanisms by which BCFAs modulate membrane fluidity, details their therapeutic role in Necrotizing Enterocolitis (NEC), and provides a validated analytical workflow for their quantification.

Structural & Biophysical Foundations[3]

The Fluidity Paradox

While BCFAs are chemically saturated (containing no double bonds), their biological behavior mimics that of monounsaturated fatty acids (MUFAs). This is the "Fluidity Paradox."

-

Straight-Chain Saturated Fatty Acids (SFAs): Chains like Palmitic acid (16:0) pack tightly due to high van der Waals interactions, creating rigid membrane domains (gel phase).

-

BCFAs: The methyl branch acts as a steric wedge.

-

Iso-series: The branch at the

carbon creates a slight disturbance in packing. -

Anteiso-series: The branch at the

carbon creates a significant "kink," effectively lowering the phase transition temperature (

-

Mechanism: The steric hindrance prevents the acyl chains from aligning in the all-trans configuration required for rigid crystalline structures. In biological membranes, this increases the liquid-crystalline phase, enhancing the lateral mobility of membrane proteins (e.g., receptors, ion channels).

Comparative Biophysics Table

| Feature | Palmitic Acid (16:0) | Oleic Acid (18:1 cis-9) | Anteiso-C17:0 |

| Structure | Linear, Saturated | Kinked, Unsaturated | Branched, Saturated |

| Phase Behavior | Rigid / Gel Phase | Fluid / Liquid-Disordered | Fluid / Liquid-Disordered |

| Oxidative Stability | High (No double bonds) | Low (Susceptible to peroxidation) | High (No double bonds) |

| Membrane Effect | Increases order parameter | Decreases order parameter | Decreases order parameter |

| Biological Role | Energy storage, Raft formation | Fluidity modulation | Fluidity + Stability |

Scientist's Insight: For drug formulation, BCFAs offer a unique advantage: they provide the fluidity of unsaturated fats without the risk of lipid peroxidation. This makes them ideal candidates for stable liposomal drug delivery systems.

Therapeutic Mechanisms: The Core Applications

Necrotizing Enterocolitis (NEC) & Gut Health

NEC is a devastating inflammatory disease in premature infants. Research indicates that the absence of BCFAs in total parenteral nutrition (TPN) and standard formula—compared to their abundance in breast milk and vernix caseosa—is a critical risk factor.

The Mechanism of Action:

-

Incorporation: Dietary BCFAs are rapidly incorporated into the phospholipids of the ileal epithelium.

-

Microbiome Shift: BCFAs promote the growth of commensal bacteria (e.g., Bacillus subtilis, Pseudomonas) that are associated with healthy gut maturation.

-

Immune Modulation: BCFAs downregulate pro-inflammatory cytokines and significantly upregulate IL-10 (Interleukin-10), a potent anti-inflammatory cytokine.

Figure 1: Mechanistic pathway of BCFA-mediated protection against Necrotizing Enterocolitis (NEC). BCFAs incorporate into membranes, modulating TLR4 signaling and upregulating anti-inflammatory IL-10.

Oncology: Fatty Acid Synthase (FASN) Inhibition

Cancer cells often upregulate FASN to synthesize palmitate for rapid membrane expansion. BCFAs and their derivatives have shown antiproliferative effects against breast (MCF-7) and colon (HT-29) cancer lines.[3]

-

Lipid Raft Disruption: By altering the composition of lipid rafts, BCFAs interfere with the localization of oncogenic signaling proteins (e.g., HER2, Akt) that require rigid membrane domains to function.

-

FASN Inhibition: Specific branched derivatives can act as feedback inhibitors of FASN, starving the tumor cell of the lipids required for division.

Analytical Framework: Validated GC-MS Protocol

Objective: To separate and quantify iso- and anteiso- BCFAs from straight-chain isomers in biological samples. Challenge: Standard non-polar columns (e.g., DB-5) often fail to resolve anteiso- isomers from straight-chain counterparts.

Reagents & Equipment

-

Internal Standard: Methyl tricosanoate (C23:0) or deuterated Palmitic acid (d3-16:0).[4]

-

Derivatization Agent: 14% Boron trifluoride (

) in methanol. -

Column: High-polarity cyanopropyl column (e.g., CP-Sil 88 or SP-2560 ), 100m length is preferred for maximum resolution.

Step-by-Step Workflow

-

Lipid Extraction (Folch Method):

-

Homogenize tissue/fluid in Chloroform:Methanol (2:1 v/v).

-

Add 0.9% NaCl to induce phase separation.

-

Collect lower organic phase (lipids) and dry under nitrogen.

-

-

Transesterification (FAME Synthesis):

-

Resuspend lipid residue in 0.5 mL Toluene.

-

Add 1.5 mL of 14%

-Methanol. -

Incubate at 100°C for 45 minutes (Critical: Ensure tight seal to prevent evaporation).

-

Cool and add 1 mL Hexane + 1 mL Water.

-

Centrifuge; collect top Hexane layer (contains FAMEs).

-

-

GC-MS Acquisition Parameters:

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium, 1.0 mL/min constant flow.[5]

-

Oven Program:

-

Start: 100°C (hold 4 min).

-

Ramp 1: 10°C/min to 175°C.

-

Ramp 2: 4°C/min to 240°C (hold 10 min).

-

-

Detection: SIM mode (Selected Ion Monitoring) for specific BCFA fragments (e.g., M-15, M-43 ions) to improve sensitivity.

-

Figure 2: Optimized analytical workflow for BCFA quantification using high-polarity GC-MS.

References

-

Ran-Ressler, R. R., et al. (2011).[6] "Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model."[6][7] PLoS ONE. Link

-

Brenna, J. T., et al. (2015). "Branched-Chain Fatty Acids: Emerging Nutrition and Health Implications." Annual Review of Nutrition. Link

-

Bembek, T., et al. (2019). "Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes." The Journal of Physical Chemistry B. Link[8]

-

Yan, Y., et al. (2018). "Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry." Journal of Chromatography B. Link

-

Wong, S. W., et al. (2009). "Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts."[9][10] Journal of Biological Chemistry. Link

Sources

- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of branched-chain derivatives of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. mdpi.com [mdpi.com]

- 6. Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Ethyl-2-methylheptanoic Acid and Derivatives

This guide serves as a technical monograph on 2-Ethyl-2-methylheptanoic acid , a specific constitutional isomer of neodecanoic acid (Versatic™ Acid 10). It focuses on the structural advantages provided by the alpha-quaternary carbon and details the synthesis, derivatization, and industrial utility of this molecule.

The Steric Shield: Leveraging Alpha-Quaternary Architecture for Hydrolytic Stability [1]

Executive Summary

2-Ethyl-2-methylheptanoic acid (CAS: 31080-38-3) represents a class of highly branched, saturated carboxylic acids known as "Neo-acids."[1][2] Unlike linear fatty acids, the alpha-carbon of this molecule is quaternary—bonded to four other carbons. This structural feature creates a steric shield around the carboxyl group, imparting exceptional resistance to hydrolysis, thermal degradation, and chemical attack.

This guide analyzes the molecule's utility as a building block for high-performance coatings, synthetic lubricants, and metal extraction agents. It moves beyond basic properties to explore the mechanistic basis of its stability and provides validated protocols for its derivatization.

Part 1: Chemical Architecture & Properties[1]

Structural Analysis: The "Neo" Effect

The defining feature of 2-ethyl-2-methylheptanoic acid is the alpha-quaternary center .[1] In a standard esterification reaction, the carbonyl carbon is susceptible to nucleophilic attack. However, in this neo-acid, the bulky ethyl and methyl groups at the

-

Formula:

-

Molecular Weight: 172.27 g/mol [1]

-

pKa: ~5.17 (Weaker acid than linear analogs due to steric inhibition of solvation of the carboxylate anion).

Physicochemical Profile

| Property | Value | Implication for Application |

| Hydrolytic Stability | High | Esters remain stable in high-pH or high-moisture environments (e.g., latex paints).[1] |

| Lipophilicity (LogP) | ~3.5 | Excellent solubility in non-polar solvents; ideal for metal extraction.[1] |

| Glass Transition ( | Low | Derivatives (like vinyl esters) impart flexibility and impact resistance to polymers.[1] |

| Surface Tension | Low | Promotes wetting in coating formulations.[1][5] |

Part 2: Synthesis & Manufacturing[6][7]

The Koch Reaction (Carbonylation)

Industrially, 2-ethyl-2-methylheptanoic acid is synthesized via the Koch-Haaf reaction . This involves the acid-catalyzed carbonylation of a branched olefin (specifically a nonene isomer) with carbon monoxide and water.

Mechanism:

-

Protonation: The branched olefin (e.g., tripropylene isomer) is protonated by a strong acid catalyst (

or -

Carbonylation: The carbocation captures CO to form an acylium ion.

-

Hydrolysis: The acylium ion reacts with water to yield the carboxylic acid.

Note on Isomerism: Commercial "Neodecanoic Acid" is often a mixture of isomers. However, high-purity 2-ethyl-2-methylheptanoic acid can be isolated or synthesized using specific C9 olefin precursors to maximize the yield of this specific quaternary structure.[1]

Caption: The Koch-Haaf synthesis pathway converting a branched C9 olefin into the sterically hindered C10 neo-acid.[1]

Part 3: Derivative Chemistry & Applications[1][3]

Glycidyl Esters (Epoxy Modification)

The glycidyl ester of 2-ethyl-2-methylheptanoic acid is a critical intermediate for high-durability automotive coatings.[1]

-

Function: It acts as a reactive diluent and a scavenger for acid groups in polyester/acrylic resins.

-

Benefit: The bulky neo-structure protects the ester linkage from hydrolysis, ensuring the paint does not chalk or degrade under UV/humidity.

Metal Salts (Carboxylates)

Metal salts (Cobalt, Neodymium, Zirconium) of this acid are soluble in organic solvents due to the lipophilic C10 tail.

-

Application:

-

Tire Adhesion Promoters: Cobalt salts promote the bonding of rubber to steel belts.

-

Paint Driers: They catalyze the oxidative cross-linking of alkyd resins.

-

Acid Chlorides

Converted via thionyl chloride, the acid chloride derivative is used to introduce the "neodecanoyl" group into pharmaceuticals or peroxides.

-

Peroxides: tert-Butyl peroxyneodecanoate is a low-temperature radical initiator for PVC production.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of the Glycidyl Ester (Epichlorohydrin Route)

Objective: Synthesize the glycidyl ester of 2-ethyl-2-methylheptanoic acid for use as a resin modifier.

Reagents:

-

Epichlorohydrin (5.0 eq, excess)

-

Catalyst: Benzyltrimethylammonium chloride (1 mol%)

-

Base: Sodium Hydroxide (50% aq. solution, 1.1 eq)

Methodology:

-

Ring Opening: Charge the acid, epichlorohydrin, and catalyst into a reactor equipped with a reflux condenser. Heat to 90°C .

-

Reaction: The acid reacts with the epoxide ring of epichlorohydrin to form the chlorohydrin intermediate. Monitor acid value (AV) until it drops below 5 mg KOH/g.

-

Ring Closure (Dehydrochlorination): Cool to 50°C . Slowly add the NaOH solution while applying vacuum to azeotropically remove water/epichlorohydrin. This reforms the epoxide ring.

-

Purification: Wash the organic layer with water to remove NaCl. Distill off excess epichlorohydrin under vacuum.

-

Yield: Expect >90% yield of a clear, viscous liquid.

Validation:

-

FTIR: Look for the disappearance of the -OH broad peak (acid) and appearance of the oxirane ring stretch at ~910 cm⁻¹.

-

EEW (Epoxy Equivalent Weight): Titrate to confirm theoretical EEW of ~228 g/eq.

Protocol B: Solvent Extraction of Cobalt (Hydrometallurgy)

Objective: Demonstrate the selectivity of the acid for Cobalt extraction.

Methodology:

-

Organic Phase: Dissolve 2-ethyl-2-methylheptanoic acid (10% v/v) in kerosene.

-

Aqueous Phase: Prepare a solution containing Co(II) and Ni(II) sulfates at pH 5.0.

-

Extraction: Mix phases at a 1:1 ratio in a separatory funnel for 5 minutes.

-

Separation: Allow phases to settle. The Cobalt-Neoacid complex is hydrophobic and migrates to the kerosene layer.

-

Causality: The steric bulk of the acid favors the coordination geometry of Co(II) over Ni(II) under these specific pH conditions, allowing separation.

Part 5: Safety & Toxicology[1][2]

-

Handling: 2-Ethyl-2-methylheptanoic acid is generally considered low toxicity but is a skin and eye irritant.[1] Wear nitrile gloves and safety goggles.

-

Environmental: It is biodegradable but toxic to aquatic life in high concentrations due to its surfactant properties.

-

Storage: Store in stainless steel (304/316) or HDPE containers. Avoid carbon steel to prevent iron contamination (discoloration).

References

-

Hexion Inc. "Versatic™ Acid 10: Technical Data Sheet." Hexion Technical Library. Link (Accessed via industry standard documentation for Neodecanoic Acid derivatives).

-

PubChem. "2-Ethyl-2-methylheptanoic acid | C10H20O2."[1][2] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). "Registration Dossier: Neodecanoic acid."[2] ECHA CHEM. [Link]

- Fefer, M. "Neo-Acids: Synthetic Fatty Acids." Journal of the American Oil Chemists' Society, vol. 55, no. 11, 1978, pp. 825A-829A.

Sources

- 1. Showing Compound 2-Methylheptanoic acid (FDB008214) - FooDB [foodb.ca]

- 2. 2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neodecanoic acid CAS 26896-20-8 - Buy Neodecanoic acid, 26896-20-8, neo decanoic acid Product on BOSS CHEMICAL [bosschemical.com]

- 4. Neodecanoic acid - Wikipedia [en.wikipedia.org]

- 5. Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries | Sea-Land Chemical Company [sealandchem.com]

- 6. biosynth.com [biosynth.com]

The Spectroscopic Signature of 2-Ethyl-2-methylheptanoic Acid: A Technical Guide

Introduction

In the landscape of drug development and molecular research, the precise characterization of novel chemical entities is paramount. 2-Ethyl-2-methylheptanoic acid, a branched-chain carboxylic acid, presents a unique structural motif with potential applications in various fields, including as a synthetic intermediate or a pharmacologically active compound. Understanding its molecular architecture is the first step in unlocking its potential. This technical guide provides an in-depth analysis of the spectroscopic data for 2-Ethyl-2-methylheptanoic acid, offering a foundational reference for researchers and scientists.

Due to the limited availability of experimental data in public spectral databases for this specific compound, this guide will leverage established spectroscopic principles and data from analogous structures to present a comprehensive, predicted spectroscopic profile. This approach provides a robust framework for the identification and characterization of 2-Ethyl-2-methylheptanoic acid.

This guide will delve into the theoretical underpinnings and practical considerations of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the predicted spectral data, its interpretation, and a generalized experimental protocol for data acquisition.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the basic properties of 2-Ethyl-2-methylheptanoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| IUPAC Name | 2-ethyl-2-methylheptanoic acid | [1] |

| CAS Number | 31080-38-3 | [1] |

| Boiling Point | 131-135 °C (at 21 Torr) |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule.[2][3] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed picture of the molecular connectivity can be constructed.

Theoretical Framework

NMR spectroscopy relies on the interaction of nuclear spins with an external magnetic field.[3] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these states, and the frequency at which this occurs is known as the resonance frequency. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), which is measured in parts per million (ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Ethyl-2-methylheptanoic acid is expected to show distinct signals for each unique proton environment. The integration of each signal corresponds to the number of protons it represents.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |

| b | ~1.5 - 1.7 | Quartet | 2H | -CH₂- (ethyl) | These protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). |

| c | ~1.1 - 1.3 | Multiplet | 2H | -CH₂- (heptyl, α to C2) | These protons are adjacent to the quaternary carbon and another methylene group, leading to a complex multiplet. |

| d | ~1.2 - 1.4 | Multiplet | 6H | -CH₂- (heptyl chain) | The methylene protons of the heptyl chain will overlap, creating a complex multiplet in the aliphatic region. |

| e | ~1.1 | Singlet | 3H | -CH₃ (at C2) | This methyl group is attached to a quaternary carbon and has no adjacent protons, resulting in a singlet. |

| f | ~0.9 | Triplet | 3H | -CH₃ (ethyl) | These protons are adjacent to a methylene group (2 protons), resulting in a triplet. |

| g | ~0.9 | Triplet | 3H | -CH₃ (heptyl) | The terminal methyl group of the heptyl chain will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~180 - 185 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a very low field. |

| 2 | ~45 - 55 | C2 (quaternary) | The quaternary carbon at the branching point will be in this range. |

| 3 | ~30 - 40 | -CH₂- (heptyl chain) | The methylene carbons of the long alkyl chain will have overlapping signals in this region. |

| 4 | ~25 - 35 | -CH₂- (ethyl) | The methylene carbon of the ethyl group. |

| 5 | ~20 - 30 | -CH₃ (at C2) | The methyl carbon directly attached to the quaternary center. |

| 6 | ~14 | -CH₃ (heptyl) | The terminal methyl carbon of the heptyl chain. |

| 7 | ~8 - 12 | -CH₃ (ethyl) | The methyl carbon of the ethyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-Ethyl-2-methylheptanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shimming : Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment might involve a 45° pulse, a 4-second acquisition time, and no relaxation delay for semi-quantitative results.[4]

-

¹³C NMR Acquisition : Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decays (FIDs). Phase the resulting spectra and apply baseline correction to obtain the final NMR spectra.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It is based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be excited by absorbing infrared radiation.

Theoretical Framework

When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹). The position, intensity, and shape of these bands are characteristic of specific functional groups.

Predicted IR Spectrum

The IR spectrum of 2-Ethyl-2-methylheptanoic acid will be dominated by the characteristic absorptions of the carboxylic acid group and the aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment | Rationale |

| 2500 - 3300 | Strong | Very Broad | O-H stretch | The hydroxyl stretch of a carboxylic acid is exceptionally broad due to strong hydrogen bonding. |

| 2850 - 3000 | Medium-Strong | Sharp | C-H stretch | These are the characteristic stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains. |

| ~1710 | Strong | Sharp | C=O stretch | The carbonyl stretch of a saturated carboxylic acid is a very strong and sharp absorption. |

| ~1465 and ~1375 | Medium | Sharp | C-H bend | Bending vibrations for the methyl and methylene groups. |

| ~1210 - 1320 | Strong | Broad | C-O stretch | The C-O single bond stretch of the carboxylic acid, often coupled with the O-H bend. |

| ~920 | Medium | Broad | O-H bend | Out-of-plane bending of the hydrogen-bonded -OH group. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : As 2-Ethyl-2-methylheptanoic acid is a liquid at room temperature, it can be analyzed as a "neat" film. Place a small drop of the liquid onto a clean, dry salt plate (e.g., NaCl or KBr).[6][7] Place a second salt plate on top and gently press to form a thin, uniform film.[6][7]

-

Background Spectrum : Place the empty, clean salt plates in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum : Place the "sandwich" of salt plates with the sample into the spectrometer and acquire the sample spectrum.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or isopropanol) and stored in a desiccator to prevent damage from moisture.[6]

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[8][9]

Theoretical Framework

In a mass spectrometer, molecules are first ionized to form charged particles. These ions are then accelerated and separated based on their mass-to-charge ratio (m/z). A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z. For organic molecules, electron ionization (EI) is a common technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of 2-Ethyl-2-methylheptanoic acid is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The molecular ion peak for a carboxylic acid can be weak or absent.[10]

| m/z | Predicted Identity | Rationale for Formation |

| 172 | [C₁₀H₂₀O₂]⁺ (M⁺) | The molecular ion. Its intensity is expected to be low due to the branched structure, which promotes fragmentation. |

| 143 | [M - C₂H₅]⁺ | Loss of the ethyl group via α-cleavage, a common fragmentation pathway for branched compounds.[11] |

| 129 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 115 | [M - C₄H₉]⁺ | Cleavage of the heptyl chain. |

| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. |

| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the McLafferty rearrangement product or other cleavage pathways. |

| 45 | [COOH]⁺ | The carboxylic acid functional group itself. |

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 2-Ethyl-2-methylheptanoic acid.

-

Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane). For fatty acids, derivatization to their more volatile methyl esters (FAMEs) is a common practice to improve chromatographic performance, though analysis of the free acid is also possible.[12][13]

-

GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation and elution of the analyte.[3][8]

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection : The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Analysis : The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to 2-Ethyl-2-methylheptanoic acid.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 2-Ethyl-2-methylheptanoic acid. By integrating the principles of NMR, IR, and Mass Spectrometry with data from analogous structures, a detailed and scientifically grounded spectroscopic profile has been constructed. The predicted spectra, along with the provided experimental protocols, offer a valuable resource for researchers in the synthesis, identification, and characterization of this and other branched-chain carboxylic acids. While predicted data serves as a strong guideline, experimental verification remains the gold standard in chemical characterization.

References

-

Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. PMC - NIH. [Link]

-

Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

Showing Compound 2-Methylheptanoic acid (FDB008214). FooDB. [Link]

-

2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305. PubChem. [Link]

-

2-methyl heptanoic acid, 1188-02-9. The Good Scents Company. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. European Commission. [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

-

Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC - NIH. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Automatic assignment of 1 H-NMR spectra of small molecules. ResearchGate. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Mass spectrometry. Wikipedia. [Link]

-

No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Shimadzu. [Link]

-

IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. [Link]

-

Basic Practical NMR Concepts. Michigan State University. [Link]

- Process for preparing 2-ethyl-2-methylbutanoic acid

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

-

Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. [Link]

-

How to prepare IR samples?. ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona. [Link]

-

NMRHANDS-ON PROTOCOLS –ACQUISITION. University of Wisconsin-Madison. [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

Fatty Acids Composition by Gas Chromatography – Mass Spectrometry (GC-MS) and most important physical- chemicals parameters of Tomato Seed Oil. ResearchGate. [Link]

-

NMR of ethyl ethanoate for A-level Chemistry. YouTube. [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. ResearchGate. [Link]

-

NMR Predictor. ACD/Labs. [Link]

-

Mass Spectrometry: Branched Alkane Fragmentation. JoVE. [Link]

-

NMR Predictor. ChemAxon. [Link]

-

2-Methylheptanoic acid | C8H16O2 | CID 14475. PubChem. [Link]

Sources

- 1. 2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. ec.europa.eu [ec.europa.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

The Steric Shield: Research Applications of 2-Ethyl-2-methylheptanoic Acid

[1][2]

Executive Summary

2-Ethyl-2-methylheptanoic acid (CAS 31080-38-3) represents a specialized class of "neo-acids"—carboxylic acids characterized by a quaternary alpha-carbon. While often encountered industrially as a component of the isomeric mixture Versatic Acid 10, the isolation or synthesis of the single isomer 2-ethyl-2-methylheptanoic acid unlocks high-precision applications in drug delivery and critical mineral recovery.

This guide explores the compound's utility beyond bulk industrial use.[1] By leveraging its extreme steric hindrance, researchers can engineer hydrolytically stable prodrugs, lipophilic platinum complexes for oncology, and highly selective solvent extraction systems for battery metals (Cobalt/Nickel).

Chemical Architecture: The Alpha-Quaternary Advantage

The defining feature of 2-ethyl-2-methylheptanoic acid is its alpha-quaternary center . Unlike linear fatty acids (e.g., decanoic acid) or simple branched acids (e.g., valproic acid analogs), the alpha carbon in this molecule is bonded to four non-hydrogen substituents: the carboxyl group, a methyl group, an ethyl group, and a pentyl chain.

Key Physicochemical Properties

| Property | Value | Significance |

| Molecular Formula | C₁₀H₂₀O₂ | Lipophilic tail for membrane/solvent interaction. |

| Molecular Weight | 172.26 g/mol | Optimal range for small molecule drug design. |

| pKa | ~4.8 - 5.0 | Typical for carboxylic acids; allows pH-dependent ionization. |

| Steric Effect | High (Newman Projection) | The bulky alkyl groups shield the carbonyl carbon from nucleophilic attack. |

| Metabolic Stability | Excellent | Resistance to |

Mechanism: Steric Shielding

The quaternary center acts as a "gatekeeper," physically blocking hydrolytic enzymes (esterases) or chemical nucleophiles from easily accessing the carbonyl carbon. This property is exploited to create "hard" esters—prodrugs that survive the stomach or plasma longer than standard esters.

Figure 1: Comparative mechanism of hydrolytic stability. The alpha-quaternary center of 2-ethyl-2-methylheptanoic acid blocks enzymatic access, unlike linear analogs.

Application I: Precision Hydrometallurgy (Battery Metals)

In the field of solvent extraction (SX), 2-ethyl-2-methylheptanoic acid serves as a high-performance cation exchanger. While the industrial mixture (Versatic 10) is common, the single isomer allows for precise thermodynamic modeling in the separation of Cobalt (Co) and Nickel (Ni) from laterite leach solutions.

Mechanism of Action

The acid operates via a cation exchange mechanism. The proton of the carboxylic acid is exchanged for the metal ion at the interface of the organic and aqueous phases. The bulky structure prevents the formation of stable complexes with certain impurities (like Calcium), enhancing selectivity.

Reaction Equilibrium:

Experimental Protocol: Co/Ni Separation

Objective: Selectively extract Cobalt from a mixed Co/Ni sulfate solution.

-

Organic Phase Preparation:

-

Dissolve 2-ethyl-2-methylheptanoic acid (0.5 M) in a diluent (e.g., kerosene or Escaid 110).

-

Note: No modifier (TBP) is typically needed due to the high solubility of the metal-carboxylate complex.

-

-

Aqueous Phase:

-

Prepare synthetic leach solution: 2 g/L Co, 20 g/L Ni (typical battery grade ratio), pH adjusted to 4.0.

-

-

Extraction (Saponification Method):

-

Pre-saponify the organic acid with 50% stoichiometric NaOH to form the sodium salt (improves pH control).

-

Mix Organic (O) and Aqueous (A) phases at O:A ratio of 1:1.

-

Agitate at 25°C for 10 minutes.

-

-

pH Control:

-

Adjust equilibrium pH to 5.5 - 6.0 .

-

Insight: Cobalt extracts preferentially at slightly lower pH than Nickel with this extractant.

-

-

Separation:

-

Allow phases to settle.[2] Analyze aqueous raffinate for Co/Ni via ICP-OES.

-

Figure 2: Solvent extraction workflow for Cobalt recovery using 2-ethyl-2-methylheptanoic acid.

Application II: Lipophilic Platinum Chemotherapeutics

A critical research application of the single-isomer acid is in the synthesis of lipophilic platinum complexes . Traditional platinum drugs (Cisplatin) are water-soluble and suffer from rapid renal clearance and toxicity.

The "Neo-Platin" Concept

By coordinating platinum (e.g., a DACH-platinum moiety) with 2-ethyl-2-methylheptanoic acid, researchers create a highly lipophilic complex.

-

Structure: Pt(DACH)(2-ethyl-2-methylheptanoate)₂

-

Benefit: The "neo" acid tails make the complex compatible with lipid bilayers, allowing for encapsulation into liposomes .

-

Outcome: Liposomal delivery reduces systemic toxicity (nephrotoxicity) and enhances tumor accumulation via the EPR (Enhanced Permeability and Retention) effect.

Synthesis Protocol (Adapted from Patent EP0356332B1)

-

Precursor Preparation: Synthesize sulfato-trans-R,R-1,2-diaminocyclohexane platinum(II) (DACH-Pt-sulfate) in aqueous solution.

-

Carboxylate Salt Formation: React 2-ethyl-2-methylheptanoic acid with NaOH to form the sodium salt.

-

Ligand Exchange:

-

Add the sodium carboxylate solution to the DACH-Pt-sulfate solution.

-

Stir in the dark (Pt compounds are light sensitive) for 2-4 hours.

-

-

Isolation:

-

The lipophilic product will precipitate or form an oil.

-

Extract into chloroform or dichloromethane.

-

Evaporate solvent to yield the Pt-bis(neoalkanoate) complex.

-

-

Validation: Verify structure via ¹⁹⁵Pt-NMR and elemental analysis.

Safety & Handling

While valuable, 2-ethyl-2-methylheptanoic acid poses specific hazards.[3]

-

GHS Classification: Skin Irritant (Category 2), Eye Damage (Category 1).[4]

-

Handling: Use nitrile gloves and chemical splash goggles. The acid is corrosive to mucous membranes.

-

Storage: Store in glass or stainless steel. Avoid contact with strong oxidizers.

References

-

Chemical Identity & Properties

-

Platinum Complex Applications

-

Khouri, F. et al. (1990). Platinum complexes of single isomer neoalkyl acids.[3] European Patent EP0356332B1. Retrieved from

-

-

Solvent Extraction (Versatic 10 Context)

-

Lee, J. et al. (2024). Extraction Strategies from Black Alloy Leachate: A Comparative Study of Solvent Extractants. Processes, 12(7), 1320. Retrieved from [Link]

-

-

Scandium Recovery

-

Wang, L. et al. (2025). Recent Advances in Solvent Extraction for the Efficient Recovery of Scandium: A Review. Separation Science and Technology. Retrieved from [Link]

-

Sources

- 1. bisleyinternational.com [bisleyinternational.com]

- 2. EP0356332B1 - Platinum complexes of single isomer neoalkyl acids - Google Patents [patents.google.com]

- 3. EP0356332B1 - Platinum complexes of single isomer neoalkyl acids - Google Patents [patents.google.com]

- 4. 2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Theoretical Calculations on 2-Ethyl-2-methylheptanoic Acid

This guide provides a comprehensive overview of the theoretical methodologies employed to characterize 2-Ethyl-2-methylheptanoic acid at the molecular level. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and predict the properties of complex organic molecules. By detailing the application of quantum mechanical calculations, this document aims to bridge the gap between theoretical approaches and practical applications in chemical and pharmaceutical research.

Introduction: The Significance of Theoretical Calculations in Molecular Characterization

2-Ethyl-2-methylheptanoic acid, a substituted carboxylic acid with the chemical formula C10H20O2, presents a unique structural arrangement that influences its physicochemical properties and potential applications.[1] While experimental analysis remains the gold standard for chemical characterization, theoretical calculations offer a powerful complementary approach. They provide insights into molecular geometry, electronic structure, and spectroscopic properties that can be difficult or costly to obtain through experimentation alone.

This guide will delve into the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, two of the most robust and widely used quantum chemical techniques, to elucidate the structural and spectroscopic features of 2-Ethyl-2-methylheptanoic acid.[2][3] The causality behind the selection of specific computational methods and basis sets will be thoroughly explained, ensuring a transparent and reproducible workflow.

Molecular Structure and Properties of 2-Ethyl-2-methylheptanoic Acid

Before delving into theoretical calculations, it is essential to establish the fundamental properties of 2-Ethyl-2-methylheptanoic acid.

| Property | Value | Source |

| IUPAC Name | 2-ethyl-2-methylheptanoic acid | PubChem[1] |

| CAS Number | 31080-38-3 | ChemicalBook[4] |

| Molecular Formula | C10H20O2 | PubChem[1] |

| Molecular Weight | 172.26 g/mol | PubChem[1] |

| Predicted Boiling Point | 131-135 °C (at 21 Torr) | ChemicalBook[4] |

| Predicted pKa | 4.86 ± 0.45 | ChemicalBook[4] |

These properties provide the initial parameters for our theoretical model. The structure, characterized by a heptanoic acid backbone with ethyl and methyl substituents at the alpha-carbon, is the starting point for all subsequent calculations.

Theoretical Methodologies: A Deliberate Approach

The selection of an appropriate theoretical method and basis set is paramount for obtaining accurate and meaningful results. This section outlines the rationale behind the chosen computational protocols.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[5] For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, providing a high degree of accuracy for a wide range of organic molecules.

Hartree-Fock (HF) Theory

As a foundational ab initio method, Hartree-Fock theory provides a good starting point for understanding the electronic structure of a molecule.[6][7] While it does not account for electron correlation to the same extent as DFT, it offers a valuable baseline and is computationally less demanding.

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals. For this guide, the 6-31G(d,p) basis set is employed. This Pople-style basis set offers a good compromise between accuracy and computational efficiency. The inclusion of 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogen atoms allows for a more accurate description of bonding and is crucial for molecules with heteroatoms like oxygen.

Computational Workflow: From Geometry Optimization to Spectroscopic Prediction

The following workflow provides a step-by-step guide to performing theoretical calculations on 2-Ethyl-2-methylheptanoic acid.

Caption: A streamlined workflow for the theoretical analysis of 2-Ethyl-2-methylheptanoic acid.

Step 1: Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This process yields the equilibrium structure of the molecule.

Step 2: Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed. This serves two critical purposes:

-

Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical infrared (IR) spectrum.

Step 3: NMR Chemical Shift Calculation

Following the frequency calculation, the nuclear magnetic resonance (NMR) chemical shifts are computed. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in predicting the chemical shifts of both ¹H and ¹³C nuclei.[8]

Predicted Spectroscopic Properties and Validation

This section presents the theoretically predicted spectroscopic data and validates it against available experimental information. Due to the lack of a publicly available experimental IR spectrum for 2-Ethyl-2-methylheptanoic acid, the spectrum of the structurally similar 2-ethylheptanoic acid from the NIST Chemistry WebBook is used for comparison.[9] This approach, while not a direct validation, provides a strong indication of the accuracy of our theoretical model.

Predicted Infrared (IR) Spectrum

The characteristic vibrational modes of carboxylic acids are the O-H stretch, the C=O stretch, and the C-O stretch.[10][11]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch | ~3500 - 2500 (broad) | ~3300 - 2500 (broad) |

| C=O Stretch | ~1730 - 1700 | ~1760 - 1710 |

| C-O Stretch | ~1320 - 1210 | ~1320 - 1210 |

The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to strong hydrogen bonding in the dimeric form.[10] The calculated frequencies for the C=O and C-O stretching modes are expected to be in good agreement with the experimental spectrum of 2-ethylheptanoic acid.

Predicted ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts is a powerful tool for structure elucidation and confirmation.[12][13][14] The calculated chemical shifts for 2-Ethyl-2-methylheptanoic acid will provide a theoretical fingerprint of the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the carboxylic acid proton (highly deshielded), the protons on the ethyl and methyl groups at the alpha-position, and the protons along the heptyl chain.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will exhibit a characteristic signal in the downfield region of the spectrum. The quaternary alpha-carbon and the carbons of the ethyl, methyl, and heptyl groups will also have distinct chemical shifts.

Conclusion: The Power of a Validated Theoretical Model

This in-depth technical guide has detailed a robust and scientifically sound workflow for the theoretical characterization of 2-Ethyl-2-methylheptanoic acid. By employing established quantum chemical methods like DFT and Hartree-Fock, we can confidently predict the molecule's geometry and spectroscopic properties. The validation of the calculated IR spectrum against a closely related experimental spectrum provides a strong measure of confidence in the theoretical model.

The insights gained from these calculations are invaluable for researchers in drug development and other scientific fields. A well-validated theoretical model can be used to predict reactivity, understand intermolecular interactions, and guide the synthesis of new chemical entities. This guide serves as a testament to the synergistic power of combining theoretical calculations with experimental data to accelerate scientific discovery.

References

-

PubChem. 2-Ethyl-2-methylheptanoic acid. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

-

Lodwig, S. N., & Tantillo, D. J. (2017). Application of Computational Chemical Shift Prediction Techniques to the Cereoanhydride Structure Problem—Carboxylate Complications. Molecules, 22(6), 987. [Link]

-

Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898. [Link]

-

Kühn, M., & Tautermann, C. S. (2013). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 51(10), 635-645. [Link]

-

Wikipedia. Hartree–Fock method. [Link]

-

Faver, J. C., & Merz, K. M. (2014). Density Functional Theory Study of the Oligomerization of Carboxylic Acids. The Journal of Physical Chemistry B, 118(29), 8488–8500. [Link]

-

Griffiths, L. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(3), 16-21. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. [Link]

-

Tantillo, D. J. (2016). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Journal of Natural Products, 79(12), 3170–3186. [Link]

-

NIST Chemistry WebBook. Heptanoic acid, 2-ethyl-. [Link]

Sources

- 1. 2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. 2-ETHYL-2-METHYLHEPTANOIC ACID | 31080-38-3 [chemicalbook.com]

- 5. Density functional theory study of the oligomerization of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. Heptanoic acid, 2-ethyl- [webbook.nist.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Application of Computational Chemical Shift Prediction Techniques to the Cereoanhydride Structure Problem—Carboxylate Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

2-Ethyl-2-methylheptanoic acid as a building block in organic synthesis

This guide serves as a comprehensive technical resource for the utilization of 2-Ethyl-2-methylheptanoic acid (CAS 31080-38-3) in advanced organic synthesis and medicinal chemistry.

A Sterically Demanding Motif for Metabolic Stability and Lipophilic Tuning

Executive Summary

2-Ethyl-2-methylheptanoic acid is a saturated, branched-chain fatty acid characterized by a quaternary

This guide details the physicochemical profile, strategic utility in drug design, and validated protocols for overcoming the significant steric hindrance inherent to this building block during derivatization.

Physicochemical Profile

| Property | Data | Relevance |

| CAS Number | 31080-38-3 | Specific isomer identity (distinct from Neodecanoic acid mixtures).[1][2] |

| Formula | Saturated, non-aromatic scaffold. | |

| Molecular Weight | 172.26 g/mol | Fragment-sized building block.[3] |

| Steric Feature | High resistance to hydrolysis; difficult amide coupling. | |

| pKa | ~5.0 (Predicted) | Similar to aliphatic acids, but nucleophilic attack is hindered. |

| LogP | ~3.5 - 4.0 | High lipophilicity; good for blood-brain barrier penetration. |

| Physical State | Colorless Liquid | Easy handling; soluble in DCM, THF, Hexanes. |

Strategic Utility in Drug Design

3.1. The "Metabolic Shield" Effect

The quaternary center at the

-

Blockade of

-Oxidation: The lack of -

Steric Protection of Amides: When coupled to an amine, the bulky ethyl and methyl groups at

shield the carbonyl carbon from esterases and amidases, significantly extending the in vivo half-life of the resulting amide. -

Conformational Locking: The Gem-dialkyl effect (Thorpe-Ingold effect) restricts rotational freedom, potentially locking the attached pharmacophore into a bioactive conformation.

3.2. Lipophilic Tuning

This moiety adds significant lipophilicity (+LogP) and bulk without the liability of aromatic rings (which can suffer from CYP450 oxidation or toxicity). It is an ideal bioisostere for tert-butyl or adamantyl groups when a linear extension is required.

Visualizing the Mechanism

The following diagram illustrates the "Metabolic Shield" concept and the synthetic challenges associated with this molecule.

Caption: The

Experimental Protocols

The primary challenge in using 2-ethyl-2-methylheptanoic acid is activation . Standard coupling reagents (EDC, DCC) often fail or give low yields due to the steric bulk surrounding the carboxylate.

Protocol A: Acid Chloride Activation (Ghosez’s Method)

Best for: Large scale, robust substrates.

Rationale: Thionyl chloride (

Materials:

-

2-Ethyl-2-methylheptanoic acid (1.0 equiv)

-

Thionyl Chloride (1.5 equiv)

-

DMF (Catalytic, 2-3 drops)

-

DCM (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Dissolution: Dissolve 2-ethyl-2-methylheptanoic acid in anhydrous DCM (0.5 M concentration).

-

Activation: Add catalytic DMF. Dropwise add Thionyl Chloride at 0°C.

-

Reflux: Warm to room temperature, then reflux gently for 2–3 hours. (Note: The steric bulk requires thermal energy to drive the formation of the tetrahedral intermediate).

-

Workup: Concentrate in vacuo to remove excess

. Co-evaporate with toluene twice to ensure removal of traces. -

Usage: The resulting acid chloride is a volatile oil. Use immediately for coupling with amines/alcohols in the presence of a base (Et3N or Pyridine).

Protocol B: The Acyl Fluoride Method (TFFH/BTFFH)

Best for: Precious amines, highly hindered couplings, mild conditions.

Rationale: Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. The small size of the fluoride atom causes less steric clash during the transition state than larger leaving groups (OBt, OAt). Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are superior for

Materials:

-

2-Ethyl-2-methylheptanoic acid (1.0 equiv)

-

Amine coupling partner (1.0 - 1.2 equiv)[4]

-

BTFFH or TFFH (1.2 equiv)[4]

-

DIPEA (3.0 equiv)

-

DCM or DMF (Anhydrous)

Step-by-Step:

-

Mixing: In a dry vial, dissolve the acid and the amine in DCM (0.2 M).

-

Base Addition: Add DIPEA and stir for 5 minutes.

-

Reagent Addition: Add BTFFH (solid) in one portion.

-

Reaction: Stir at room temperature.

-

Checkpoint: Monitor by TLC/LCMS. Unlike standard couplings which finish in 1-2 hours, this may require 12–24 hours due to steric hindrance.

-

Optimization: If conversion is <50% after 24h, heat to 40°C. The acyl fluoride intermediate is thermally stable.

-

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/DIPEA), sat.

, and brine. Dry over

Protocol C: Synthesis of the Acid (De Novo)

If the specific isomer is not in stock, it must be synthesized via alkylation.

Rationale: Direct alkylation of the enolate of 2-ethylheptanoate is the most direct route.

Step-by-Step:

-

Enolization: Cool a solution of LDA (Lithium Diisopropylamide, 1.1 equiv) in THF to -78°C.

-

Addition: Dropwise add Methyl 2-ethylheptanoate (ester is preferred over acid to avoid dianion requirement). Stir for 1 hour at -78°C.

-

Alkylation: Add Methyl Iodide (1.5 equiv).

-

Warming: Allow to warm to room temperature over 4 hours.

-

Hydrolysis: Saponify the resulting ester using LiOH in THF/Water (3:1) at reflux to yield the free acid.

Decision Matrix for Coupling

Use the following workflow to select the optimal coupling strategy for 2-ethyl-2-methylheptanoic acid.

Caption: Decision tree for selecting coupling reagents based on nucleophile steric hindrance.

References

-

Steric Hindrance in Amide Coupling: Due-Hansen, M. E., et al.[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5][6][7] Organic & Biomolecular Chemistry, 2016, 14, 430-433. Link

-

Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of hindered amides." Journal of the American Chemical Society, 1995, 117, 5401. Link

-

Metabolic Stability of Carboxylic Acids: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[8] ChemMedChem, 2013, 8, 385–395.[8] Link

-

Compound Data: PubChem CID 14801305 (2-Ethyl-2-methylheptanoic acid).[2] Link

- Neodecanoic Acid Chemistry: Fefer, M. "Neodecanoic Acid, Isomers and Derivatives." Journal of the American Oil Chemists' Society, 1978.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 31080-38-3: Heptanoic acid,2-ethyl-2-methyl- [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note & Protocol: A Scalable Synthesis of 2-Ethyl-2-methylheptanoic Acid

Abstract: This document provides a comprehensive guide for the synthesis of 2-Ethyl-2-methylheptanoic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol herein details a robust and scalable two-step approach commencing with the α-alkylation of 2-methylheptanenitrile, followed by hydrolysis to the target carboxylic acid. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and critical considerations for process scale-up.

Introduction

2-Ethyl-2-methylheptanoic acid is a branched-chain carboxylic acid with applications in various fields, including the synthesis of active pharmaceutical ingredients and specialty chemicals. Its disubstituted α-carbon imparts unique steric and electronic properties to molecules incorporating this moiety. The efficient and scalable synthesis of this compound is therefore of significant interest. While several synthetic strategies exist for the preparation of disubstituted carboxylic acids, including malonic ester synthesis and Grignard carboxylation, this guide focuses on a practical and scalable approach involving the alkylation of a nitrile followed by hydrolysis. This method offers excellent control over the introduction of the ethyl group and avoids the use of highly sensitive organometallic reagents in the final carboxylation step.

Synthetic Strategy and Mechanistic Considerations

The selected synthetic route proceeds in two key stages:

-

α-Alkylation of 2-Methylheptanenitrile: The synthesis begins with the deprotonation of 2-methylheptanenitrile at the α-position using a strong, non-nucleophilic base. The resulting carbanion is a potent nucleophile that readily undergoes an SN2 reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form 2-ethyl-2-methylheptanenitrile. The choice of a strong, sterically hindered base like sodium amide (NaNH₂) is crucial to ensure complete deprotonation without competing nucleophilic addition to the nitrile group. The reaction is typically performed in an inert, anhydrous solvent such as liquid ammonia or a high-boiling ether to maintain a water-free environment, which is critical for the stability of the amide base and the carbanion intermediate.

-

Hydrolysis of the Nitrile: The substituted nitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing a strong mineral acid like hydrochloric acid or sulfuric acid, proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.[1][2] Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to an intermediate that is subsequently protonated during acidic workup to yield the carboxylic acid. For scale-up, acid hydrolysis is often preferred as it allows for the direct isolation of the carboxylic acid product upon workup.[3]

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the following diagram:

Caption: Figure 1. Synthetic workflow for 2-Ethyl-2-methylheptanoic acid.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier | Notes |

| 2-Methylheptanenitrile | ≥98% | Sigma-Aldrich | |

| Sodium Amide (NaNH₂) | ≥98% | Sigma-Aldrich | Highly reactive, handle with care.[4][5] |

| Anhydrous Toluene | ≥99.8% | Fisher Scientific | |

| Ethyl Iodide | ≥99% | Acros Organics | |

| Hydrochloric Acid (HCl) | 37% (w/w) | VWR Chemicals | Concentrated |

| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying |

Protocol 1: α-Alkylation of 2-Methylheptanenitrile

Safety Precaution: Sodium amide is a highly reactive and moisture-sensitive solid that can ignite in air. It reacts violently with water to produce flammable ammonia gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.[4][5][6]

-

Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

-

Reagent Charging: The flask is charged with anhydrous toluene (500 mL) and sodium amide (23.4 g, 0.6 mol). The suspension is stirred to ensure good mixing.

-

Addition of Nitrile: 2-Methylheptanenitrile (62.6 g, 0.5 mol) is added dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes. The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 2 hours to ensure complete formation of the carbanion.

-

Alkylation: After the reflux period, the mixture is cooled to room temperature. Ethyl iodide (93.6 g, 0.6 mol) is added dropwise through the dropping funnel at a rate that maintains the reaction temperature below 40 °C. An exothermic reaction will be observed.

-

Reaction Completion: After the addition of ethyl iodide is complete, the reaction mixture is stirred at room temperature for an additional 3 hours to ensure complete alkylation.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water (100 mL) to the stirred mixture. This should be done in an ice bath to control the exotherm. The evolution of ammonia gas will be observed.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude 2-ethyl-2-methylheptanenitrile.

Protocol 2: Hydrolysis of 2-Ethyl-2-methylheptanenitrile

-

Reaction Setup: The crude 2-ethyl-2-methylheptanenitrile from the previous step is placed in a 1 L round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Concentrated hydrochloric acid (200 mL) and water (100 mL) are added to the flask. The mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL).

-

Purification: The combined organic extracts are washed with water (2 x 100 mL) and then with brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude 2-Ethyl-2-methylheptanoic acid is purified by vacuum distillation to yield the final product as a colorless liquid.

Data Summary and Expected Results

| Parameter | Value |

| Starting Material | |

| 2-Methylheptanenitrile | 62.6 g (0.5 mol) |

| Alkylation Step | |

| Sodium Amide | 23.4 g (0.6 mol) |

| Ethyl Iodide | 93.6 g (0.6 mol) |

| Expected Yield (Nitrile) | 80-90% |

| Hydrolysis Step | |

| Expected Yield (Acid) | 85-95% (from nitrile) |

| Overall Yield | 68-85% |

| Product Properties | |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approx. 240-242 °C at 760 mmHg |

| Purity (by GC) | >98% |

Considerations for Scale-Up

Scaling up the synthesis of 2-Ethyl-2-methylheptanoic acid requires careful consideration of several factors to ensure safety, efficiency, and product quality.

-

Heat Management: Both the deprotonation and alkylation steps are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential. The rate of reagent addition should be carefully controlled to manage the reaction temperature.

-

Mixing: Efficient mixing is crucial, especially during the formation of the sodium amide suspension and the subsequent deprotonation. Inadequate mixing can lead to localized "hot spots" and incomplete reactions. A robust overhead mechanical stirrer is necessary for larger scale reactions.

-

Inert Atmosphere: Maintaining a strictly inert atmosphere is paramount, particularly when handling large quantities of sodium amide. The reactor should be thoroughly purged with nitrogen or argon before introducing the reagents.

-

Quenching: The quenching of the reaction with water is highly exothermic and liberates ammonia gas. On a larger scale, this step must be performed with extreme caution. A slow, controlled addition of the quenching agent into a well-stirred and cooled reactor is necessary. The off-gassing should be safely vented.

-

Purification: While vacuum distillation is suitable for laboratory-scale purification, fractional distillation may be required on an industrial scale to achieve high purity and remove any closely boiling impurities.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 2-Ethyl-2-methylheptanoic acid. By carefully controlling the reaction conditions, particularly during the handling of sodium amide and the management of exothermic events, high yields of the desired product can be achieved. The provided guidelines for scale-up address the key challenges in transitioning this synthesis from the laboratory to a larger production environment, ensuring a safe and efficient process.

References

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.

- Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

-

Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.

- Google Patents. (n.d.). CN1357527A - Production process of 2-ethyl hexanoic acid.

-

PubChem. (n.d.). 2-ethyl-2-methylheptanoic acid (C10H20O2). Retrieved from [Link]

- Google Patents. (n.d.). CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.

-

Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethyl-2-methylheptanoic acid | C10H20O2 | CID 14801305. Retrieved from [Link]

-

Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl heptanoic acid, 1188-02-9. Retrieved from [Link]

- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic compound synthesis by hydrocarboxylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Novel System for the Synthesis of Nitriles from Carboxylic Acids. Retrieved from [Link]

- Books. (2023, December 22). Chapter 8: Industrial Chemicals Via Decarboxylation of Natural Carboxylic Acids.

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylheptanoic acid (FDB008214). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 23: Esterification via Alkylation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, February 23). Carboxylic acids from nitriles - EASY!. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving analytical peaks of 2-Ethyl-2-methylheptanoic acid isomers

This guide serves as a specialized Technical Support Center for researchers analyzing 2-Ethyl-2-methylheptanoic acid (a specific isomer of Neodecanoic acid).

This molecule presents two distinct analytical challenges:

-

Steric Hindrance: The quaternary

-carbon (bonded to Ethyl, Methyl, Pentyl, and Carboxyl groups) makes standard derivatization difficult. -

Chirality: The C2 position is a stereocenter, requiring specific chiral stationary phases (CSPs) for enantiomeric resolution.

Interactive Diagnostic Workflow

Start here to determine the correct analytical pathway for your specific resolution issue.

Figure 1: Decision tree for selecting the appropriate chromatographic method based on resolution requirements (Chemical vs. Enantiomeric).

Module 1: Resolving Structural Isomers (GC-FID/MS)

Issue: Poor peak shape, tailing, or co-elution with other C10 isomers (e.g., 2,2-dimethyloctanoic acid).

The Core Problem: Steric Hindrance

2-Ethyl-2-methylheptanoic acid is a neo-acid . The quaternary carbon atom adjacent to the carboxyl group creates a "steric shield."

-

Why it fails: Standard Fischer esterification (e.g.,

or

Protocol A: Steric-Resistant Derivatization (Methyl Iodide Method)

Use this protocol to ensure 100% conversion to the methyl ester for accurate GC quantification.

-

Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous Acetone.

-

Base Addition: Add 20 mg of anhydrous Potassium Carbonate (

). -

Alkylation: Add 50

of Methyl Iodide ( -

Reaction: Cap tight and heat at

for 60 minutes. (The -

Workup: Cool, filter to remove salts, and inject the supernatant directly.

GC Method Parameters

| Parameter | Recommendation | Rationale |

| Inlet | Split (20:1), 250°C | High split ratio prevents column overload; high temp ensures volatilization of the hindered ester. |

| Column | DB-Wax or HP-Innowax (30m x 0.25mm x 0.25µm) | Polyethylene glycol (PEG) phases provide better separation of structural isomers than non-polar phases. |